molecular formula C7H12O B13733012 2-Methyl-7-oxabicyclo[2.2.1]heptane CAS No. 16325-23-8

2-Methyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B13733012
CAS No.: 16325-23-8
M. Wt: 112.17 g/mol
InChI Key: YSPMLGNTRGMJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bridged Bicyclic Systems in Organic Chemistry

Bridged bicyclic systems are molecules containing two rings that share two non-adjacent atoms, known as bridgehead atoms. wikipedia.orgyoutube.com This arrangement creates a rigid, three-dimensional structure that is a common feature in many natural products and synthetic molecules with important biological activities. wikipedia.orgresearchgate.net The 7-oxabicyclo[2.2.1]heptane framework, a derivative of norbornane (B1196662) where the C7 methylene (B1212753) bridge is replaced by an oxygen atom, is a prominent example of such a system. researchgate.net This scaffold is found in natural products like cantharidin (B1668268) and has been incorporated into synthetic compounds with therapeutic potential. researchgate.net The rigid nature of the 7-oxabicyclo[2.2.1]heptane scaffold provides a fixed orientation for substituents, which is a valuable characteristic in the design of molecules that interact with biological targets such as enzymes and receptors. nih.gov

Nomenclature and Structural Diversity of 2-Methyl-7-oxabicyclo[2.2.1]heptane Isomers

The systematic IUPAC name for this compound clearly defines its structure. "Bicyclo" indicates a two-ring system. The numbers in the brackets, [2.2.1], denote the number of atoms in the three bridges connecting the two bridgehead carbons (C1 and C4). In this case, there are two bridges of two carbons each (C2-C3 and C5-C6) and one bridge of one atom (the oxygen at position 7). wikipedia.orgyoutube.com The "7-oxa" prefix specifies that the atom at position 7 is an oxygen. Finally, "2-methyl" indicates a methyl group substituent at the second carbon atom of the bicyclic system.

The presence of stereocenters in the this compound molecule gives rise to a variety of stereoisomers, each with distinct spatial arrangements of its atoms. These isomers can be broadly categorized into exo/endo diastereomers and their respective enantiomeric forms.

The terms exo and endo are used to describe the relative stereochemistry of a substituent on a bridged bicyclic system. In the context of this compound, these terms define the orientation of the methyl group at the C2 position relative to the oxygen bridge.

Exo-isomer: The methyl group is oriented anti (away from) the oxygen bridge (the bridge with the highest-numbered atom).

Endo-isomer: The methyl group is oriented syn (towards) the oxygen bridge. nist.govoup.com

This seemingly subtle difference in spatial arrangement can lead to significant variations in the physical and chemical properties of the isomers, including their reactivity and behavior in chemical reactions. tandfonline.comaip.org For instance, studies have shown differences in the heats of formation and polymerization behavior between the exo and endo isomers of this compound. tandfonline.comaip.org

IsomerPropertyValue
exo-2-Methyl-7-oxabicyclo[2.2.1]heptanePurity>99.8%
Refractive Index (nD20)1.4494
endo-2-Methyl-7-oxabicyclo[2.2.1]heptanePurity>99.7%
Refractive Index (nD20)1.4442

Table 1: Physical properties of exo- and endo-2-Methyl-7-oxabicyclo[2.2.1]heptane isomers. tandfonline.com

Due to the presence of chiral centers, this compound exists as pairs of enantiomers for both the exo and endo configurations. Enantiomers are non-superimposable mirror images of each other. The specific stereochemistry of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following possible enantiomeric forms:

For exo-2-Methyl-7-oxabicyclo[2.2.1]heptane :

(1R, 2R, 4S)-2-Methyl-7-oxabicyclo[2.2.1]heptane

(1S, 2S, 4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane

For endo-2-Methyl-7-oxabicyclo[2.2.1]heptane :

(1R, 2S, 4S)-2-Methyl-7-oxabicyclo[2.2.1]heptane

(1S, 2R, 4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16325-23-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methyl-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H12O/c1-5-4-6-2-3-7(5)8-6/h5-7H,2-4H2,1H3

InChI Key

YSPMLGNTRGMJLE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCC1O2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 7 Oxabicyclo 2.2.1 Heptane and Functionalized Derivatives

Strategies for Constructing the 7-Oxabicyclo[2.2.1]heptane Skeleton

The formation of the 7-oxabicyclo[2.2.1]heptane core is a well-explored area of synthetic chemistry, with several reliable methods at the disposal of organic chemists. These strategies primarily revolve around cycloaddition reactions, ring-closing methodologies, and intramolecular cyclizations of acyclic precursors.

Diels-Alder Reactions and Derivatives with Furan (B31954) Dienophiles

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, remains the most common and versatile approach for synthesizing the 7-oxabicyclo[2.2.1]heptane framework. google.comcdnsciencepub.com In this context, furan and its derivatives serve as the diene component, reacting with a variety of dienophiles to yield the characteristic bridged bicyclic adduct.

The intermolecular [4+2] cycloaddition of furan with various alkenes and alkynes provides a direct route to 7-oxabicyclo[2.2.1]heptene derivatives, which can be subsequently hydrogenated to the saturated heptane (B126788) system. cdnsciencepub.com The choice of dienophile is critical and can introduce a wide range of functionalities into the bicyclic product. For instance, the reaction of furan with dienophiles such as maleic anhydride (B1165640) or acrylates has been extensively studied. researchgate.netrsc.org The stereoselectivity of the Diels-Alder reaction involving furan can be influenced by the substituents on both the diene and the dienophile, as well as the reaction conditions. acs.org While the reaction with unsubstituted furan is well-established, the use of substituted furans or dienophiles can introduce specific functional groups, including the methyl group, into the resulting bicyclic adduct. For example, the reaction of 3-alkoxyfurans with N-substituted maleimides has been shown to be a general route for preparing endo-cantharimides. nih.gov

A notable example of introducing a methyl group at the bridgehead position (C1) involves the highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl 3-bromopropiolate. nih.gov This reaction proceeds with high efficiency and sets the stage for further functionalization.

DieneDienophileProductReference
FuranMaleic Anhydrideexo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride researchgate.net
2-MethylfuranMethyl 3-bromopropiolate(1S,4R)-3-Bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid methyl ester nih.gov
3-AlkoxyfuransN-Substituted Maleimidesendo-Cantharimides nih.gov

The Intramolecular Diels-Alder (IMDA) reaction of furan derivatives, often referred to as the IMDAF reaction, is a powerful strategy for the stereoselective construction of complex polycyclic systems containing the 7-oxabicyclo[2.2.1]heptane moiety. researchgate.net In this approach, the furan diene and the dienophile are tethered together in the same molecule. The nature and length of the tether play a crucial role in the feasibility and stereochemical outcome of the cyclization. This strategy has been successfully employed in the total synthesis of various natural products. researchgate.netresearchgate.net For instance, a diastereoselective IMDAF reaction, utilizing (R)-phenylglycinol as a chiral auxiliary, was a key step in studies towards the total synthesis of solanoeclepin A. researchgate.net The reaction can be promoted under thermal conditions or with the aid of Lewis acid catalysts. researchgate.net

Ring-Closing Reactions and Cyclizations

Ring-closing metathesis (RCM) has emerged as a valuable tool for the synthesis of cyclic compounds, including the 7-oxabicyclo[2.2.1]heptane system. nih.govresearchgate.net This method typically involves a diene precursor that, in the presence of a suitable ruthenium or molybdenum catalyst, undergoes an intramolecular metathesis reaction to form the bicyclic ring. RCM offers the advantage of being tolerant to a wide range of functional groups. Tandem metathesis reactions, such as ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), have also been utilized to construct complex frameworks incorporating the 7-oxabicyclo[2.2.1]heptane motif from strained bicyclic alkenes. nih.govresearchgate.net

Approaches via Epoxy Alcohol Transformations

An alternative and stereospecific route to the 7-oxabicyclo[2.2.1]heptane skeleton involves the intramolecular cyclization of epoxy alcohols. Specifically, cis-3,4-epoxy-1-cyclohexanol derivatives can be converted into 7-oxabicyclo[2.2.1]heptane derivatives. google.com This transformation is typically acid-catalyzed and proceeds with a high degree of stereocontrol, yielding the exo-hydroxy product in high yield. google.com The starting epoxy alcohols can be prepared from the corresponding 3-cyclohexen-1-ols via stereoselective epoxidation. For example, the treatment of a 1,4-disubstituted-3-cyclohexen-1-ol with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or tert-butyl hydroperoxide, followed by acid-catalyzed cyclization, affords the corresponding 1,4-disubstituted-2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane. google.com

Introduction and Manipulation of the Methyl Group

The introduction of a methyl group at the C2 position of the 7-oxabicyclo[2.2.1]heptane skeleton can be achieved through various synthetic maneuvers, either by incorporating the methyl group in the starting materials or by functionalizing a pre-formed bicyclic core.

A direct approach to introduce a methyl group at the C2 position involves the reaction of 7-oxabicyclo[2.2.1]heptan-2-one with organometallic reagents. The addition of a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462) to the ketone functionality leads to the formation of the corresponding tertiary alcohol, 2-hydroxy-2-methyl-7-oxabicyclo[2.2.1]heptane. researchgate.net Subsequent deoxygenation of this alcohol would yield the desired 2-methyl-7-oxabicyclo[2.2.1]heptane. The stereochemical outcome of the nucleophilic addition is influenced by the steric hindrance of the bicyclic system.

Another strategy involves the Wittig reaction on 7-oxabicyclo[2.2.1]heptan-2-one. oup.com Treatment of the ketone with a methylidene-ylide, such as methylenetriphenylphosphorane, generates 2-methylene-7-oxabicyclo[2.2.1]heptane. oup.com This exocyclic double bond can then be selectively reduced, for instance, through catalytic hydrogenation, to afford the this compound product. oup.com The stereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions.

Furthermore, the methyl group can be introduced early in the synthetic sequence. For example, the Diels-Alder reaction of furan with a methyl-substituted dienophile can directly lead to a 2-methyl-7-oxabicyclo[2.2.1]heptene derivative. Subsequent hydrogenation would then provide the saturated target compound.

PrecursorReagent(s)ProductReference
7-Oxabicyclo[2.2.1]heptan-2-one1. CH₃MgBr or CH₃Li2. DeoxygenationThis compound researchgate.net
7-Oxabicyclo[2.2.1]heptan-2-one1. Ph₃P=CH₂2. H₂, CatalystThis compound oup.com
FuranMethyl-substituted dienophile2-Methyl-7-oxabicyclo[2.2.1]heptene derivative researchgate.net

Stereocontrolled Synthesis of Specific Isomers

The precise three-dimensional arrangement of atoms in the this compound scaffold is critical for its application in various fields, including as a synthetic intermediate for natural products. mdpi.com Consequently, significant research has focused on methods that control the stereochemical outcome of the synthesis.

Diastereoselective Synthetic Pathways

Diastereoselectivity in the synthesis of the 7-oxabicyclo[2.2.1]heptane system is frequently achieved through intramolecular Diels-Alder reactions. This strategy leverages a substrate-controlled approach where the stereochemistry of the starting material dictates the stereochemistry of the cyclized product.

A notable example is the intramolecular Diels-Alder reaction of a furan (IMDAF), where the furan ring acts as the diene. cdnsciencepub.com In the synthesis of precursors for natural products like solanoeclepin A, the 7-oxabicyclo[2.2.1]heptane unit was constructed via a diastereoselective intramolecular Diels-Alder reaction that employed (R)-phenylglycinol as a chiral auxiliary. rsc.orgresearchgate.net This method ensures high stereocontrol during the formation of the bicyclic system.

Another approach involves the diastereoselective cyclopropanation of an allylic alcohol, which serves as a key step in building the complex framework of certain target molecules containing the oxabicyclo[2.2.1]heptane core. researchgate.net Furthermore, directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been shown to proceed with complete diastereoselectivity. researchgate.net

Enantioselective Synthetic Pathways

Accessing enantiomerically pure or enriched 7-oxabicyclo[2.2.1]heptane derivatives is crucial. Several enantioselective strategies have been developed to this end.

One common method involves the use of chiral auxiliaries. As mentioned, chiral auxiliaries like (R)-phenylglycinol can guide the stereochemical course of intramolecular Diels-Alder reactions to yield enantiopure products. rsc.orgresearchgate.net Another powerful technique is the optical resolution of a racemic mixture of a key intermediate. For instance, the racemic ketone, (±)-7-oxabicyclo[2.2.1]hept-5-en-2-one, can be resolved. lookchem.com This resolution is achieved through the diastereoselective formation of a brucine (B1667951) complex with the corresponding cyanohydrin mixture, allowing for the separation and preparation of enantiomerically pure (+)-(1R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-one. lookchem.com

Asymmetric catalysis also provides a direct route to enantiomerically enriched products. An enantioselective Noyori transfer hydrogenation of a ketone intermediate has been employed as a critical step in the asymmetric synthesis of the oxabicyclo[2.2.1]heptane segment of Solanoeclepin A. researchgate.net Additionally, organocatalysis can be used to facilitate enantioselective [4 + 2] cycloaddition reactions to form the bicyclo[2.2.1]heptane scaffold.

Catalytic Systems in Synthesis

Catalysis plays an indispensable role in the synthesis of this compound and its derivatives, offering pathways that are often more efficient and selective than stoichiometric methods.

Lewis Acid Catalysis

Lewis acids are frequently employed to catalyze Diels-Alder reactions for the construction of the 7-oxabicyclo[2.2.1]heptane framework. The reaction between an α,β-unsaturated carboxylic acid and a furan derivative can be effectively promoted by a Lewis acid to produce 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives in high yields under mild conditions. google.com This catalytic approach is valuable for industrial-scale production. google.com The choice of Lewis acid and reaction temperature can also influence the endo/exo selectivity of the cycloaddition. For example, to preferentially obtain the endo isomer, reaction temperatures are often maintained between -10 °C and 5 °C. google.com The use of strong bases or Lewis acids is also noted in the formation of the oxabicycloheptane ring system in other contexts.

Table 1: Lewis Acid Catalyzed Diels-Alder Reaction

Reactants Catalyst Product Key Feature

Transition Metal-Catalyzed Transformations

Transition metals are versatile catalysts for a variety of transformations in the synthesis of this bicyclic system.

Chromium-mediated and Nickel-catalyzed Reactions: A chromium-mediated, nickel-catalyzed coupling of an aldehyde with a vinyl triflate has been utilized to synthesize an α,β-unsaturated lactone as a single stereoisomer. rsc.orgresearchgate.net This advanced intermediate is crucial in the total synthesis of complex natural products containing the 7-oxabicyclo[2.2.1]heptane moiety. rsc.orgresearchgate.net

Palladium-catalyzed Reactions: Palladium catalysis is widely used. Palladium on carbon (Pd/C) is a standard catalyst for the hydrogenation of the double bond in 7-oxabicyclo[2.2.1]hept-5-ene derivatives to yield the saturated 7-oxabicyclo[2.2.1]heptane core. mdpi.comiucr.org For example, (1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester is hydrogenated using 5% Pd/C under a hydrogen atmosphere to give the corresponding saturated compound. mdpi.com Additionally, directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework allows for the introduction of aryl and heteroaryl substituents with high yields and complete diastereoselectivity. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions

Reaction Type Catalyst System Substrates Product Feature
Coupling Chromium-mediated, Nickel-catalyzed Aldehyde + Vinyl Triflate Single stereoisomer of α,β-unsaturated lactone rsc.orgresearchgate.net
Hydrogenation 10% Pd/C 7-Oxabicyclo[2.2.1]hept-5-ene derivative Saturated 7-oxabicyclo[2.2.1]heptane core iucr.org
Hydrogenation 5% Pd/C (1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester Saturated bicyclic product mdpi.com

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. In the context of the 7-oxabicyclo[2.2.1]heptane framework, organocatalysis facilitates the [4 + 2] cycloaddition reaction. This approach allows for the enantioselective formation of the bicyclic scaffold from simple starting materials under mild reaction conditions, providing an efficient route to chiral building blocks.

Multi-Step Synthesis of Complex Derivatives

The inherent structural features of the 7-oxabicyclo[2.2.1]heptane system, often accessed through Diels-Alder reactions of furan derivatives, provide a versatile starting point for a wide array of chemical transformations. researchgate.net The introduction of a methyl group at the 2-position adds another layer of complexity and stereochemical control to the subsequent functionalization steps.

Carboxylic Acid and Ester Derivatives

The synthesis of carboxylic acid and ester derivatives of this compound often commences with a Diels-Alder reaction between 2-methylfuran and a suitable dienophile. A notable example involves the highly regioselective Diels-Alder reaction of 2-methylfuran with methyl 3-bromopropiolate. mdpi.com This initial cycloaddition is followed by a series of transformations to yield the desired saturated bicyclic ester.

A key intermediate, (1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, can be hydrogenated using a palladium on carbon catalyst to afford the saturated (1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester. mdpi.com Subsequent hydrolysis of the ester group under basic conditions, for instance with a sodium hydroxide (B78521) solution, yields the corresponding carboxylic acid, (1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. mdpi.com This method provides a clear and efficient pathway to both ester and carboxylic acid functionalities on the this compound core.

Table 1: Synthesis of Carboxylic Acid and Ester Derivatives

Starting MaterialReagents and ConditionsProductReference
2-Methylfuran and Methyl 3-bromopropiolate1. Diels-Alder reaction; 2. NaOMe, MeOH; 3. H2, 5% Pd/C(1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester mdpi.com
(1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester5% NaOH solution(1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid mdpi.com

Carbonyl Derivatives

The introduction of a carbonyl group at the 2-position of the this compound skeleton can be achieved through the oxidation of a corresponding alcohol precursor. For instance, a 2-hydroxymethyl group can be oxidized to a 2-formyl group (an aldehyde). Further oxidation can then yield the corresponding carboxylic acid.

Another synthetic strategy involves the ozonolysis of an alkene. A 2-allyl-2-methyl-7-oxabicyclo[2.2.1]heptane derivative can undergo ozonolysis to cleave the double bond and form a 2-acetyl-2-methyl-7-oxabicyclo[2.2.1]heptane (a ketone). Similarly, a 2-vinyl-2-methyl-7-oxabicyclo[2.2.1]heptane can be converted to the corresponding aldehyde via hydroboration-oxidation, which proceeds with anti-Markovnikov selectivity to yield the terminal alcohol, followed by oxidation.

Furthermore, carbonyl derivatives can be accessed from nitrile precursors. A this compound-2-carbonitrile can react with a Grignard reagent, such as methylmagnesium bromide, to form an intermediate imine which is then hydrolyzed to yield the corresponding ketone, 2-acetyl-2-methyl-7-oxabicyclo[2.2.1]heptane.

A specific example of a carbonyl derivative is 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, which is synthesized via a Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate, followed by a challenging ketal hydrolysis. mdpi.com

Table 2: Synthetic Routes to Carbonyl Derivatives

PrecursorReagents and ConditionsProduct Type
2-Hydroxymethyl-2-methyl-7-oxabicyclo[2.2.1]heptaneOxidizing agent (e.g., PCC, Swern oxidation)Aldehyde
2-Allyl-2-methyl-7-oxabicyclo[2.2.1]heptane1. O3; 2. Me2SKetone
2-Vinyl-2-methyl-7-oxabicyclo[2.2.1]heptane1. BH3·THF; 2. H2O2, NaOH; 3. Oxidizing agentAldehyde
This compound-2-carbonitrile1. CH3MgBr; 2. H3O+Ketone

Arylated and Heteroarylated Derivatives

The direct C-H arylation and heteroarylation of the 7-oxabicyclo[2.2.1]heptane framework represents a powerful and atom-economical approach to complex derivatives. A directed palladium-catalyzed β-(hetero)arylation has been successfully applied to a 7-oxabicyclo[2.2.1]heptane-2-carboxamide. researchgate.net This methodology utilizes a directing group, such as an 8-aminoquinoline (B160924) amide, to guide the palladium catalyst to a specific C-H bond for functionalization.

The synthesis of the starting carboxamide involves the Diels-Alder reaction of furan and acrylonitrile, followed by reduction of the double bond and hydrolysis of the nitrile to the corresponding carboxylic acid. researchgate.net This exo-carboxylic acid is then coupled with 8-aminoquinoline to install the directing group. researchgate.net The subsequent palladium-catalyzed arylation with aryl or heteroaryl iodides proceeds with high diastereoselectivity, yielding the exo-arylated products in good to excellent yields. researchgate.net This method allows for the introduction of a wide range of aromatic and heteroaromatic moieties onto the bicyclic scaffold.

Table 3: Palladium-Catalyzed Arylation/Heteroarylation

SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
(1R,2S,4S)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamideAryl IodidesPd(OAc)2, AgOAc, K2CO3Exo-arylated productup to 99% researchgate.net
(1R,2S,4S)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamideHeteroaryl IodidesPd(OAc)2, AgOAc, K2CO3Exo-heteroarylated productup to 88% researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Methyl 7 Oxabicyclo 2.2.1 Heptane

Ring-Opening Reactions

The inherent ring strain of the 7-oxabicyclo[2.2.1]heptane system is a primary driver for its ring-opening reactivity. Cleavage of the ether bridge can be initiated by electrophilic, nucleophilic, or transition-metal-catalyzed pathways.

Under acidic conditions, the oxygen atom of the ether bridge is protonated, forming a reactive oxonium ion. This intermediate is highly susceptible to cleavage. The subsequent reaction pathway can lead to various rearranged products. For instance, acid-catalyzed domino reactions involving related oxabicyclic systems can proceed through epoxide rearrangements, highlighting a potential reaction cascade for 2-methyl-7-oxabicyclo[2.2.1]heptane. researchgate.net The reaction of the parent 7-oxanorbornane framework with acids typically leads to the formation of substituted cyclohexanol (B46403) derivatives. The regioselectivity of the ring-opening is influenced by the substitution pattern on the bicyclic frame.

Nucleophilic attack on the carbon atoms adjacent to the ether oxygen can also induce ring-opening. This process is often facilitated by the use of strong nucleophiles or by converting the ether into a better leaving group. Studies on related 7-oxanorbornadiene (B1225131) derivatives have shown that palladium-catalyzed ring-opening reactions with aryl iodides proceed via a nucleophilic attack, yielding highly substituted biphenyl (B1667301) derivatives. researchgate.net While this specific example involves an unsaturated analogue, it illustrates the principle of nucleophilic ring-opening in this bicyclic system. The regioselectivity of the nucleophilic attack is a critical aspect, with steric and electronic factors dictating which C-O bond is cleaved. researchgate.net

Modern synthetic methods allow for highly selective, directed cleavage of specific bonds within the 7-oxabicyclo[2.2.1]heptane framework. Palladium-catalyzed reactions, for example, have been described for the directed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane scaffold. researchgate.net These reactions can form arylated products with complete diastereoselectivity. researchgate.net Another method involves reductive ring-opening. Photoinduced electron transfer from an amine like Et₃N to 7-oxabicyclo[2.2.1]heptan-2-ones, a related ketone derivative, can generate 3-hydroxycyclohexanone (B1200884) derivatives through a reductive cleavage of the oxygen bridge. epfl.ch

Polymerization Reactions

This compound is a notable monomer in cationic ring-opening polymerization (CROP), yielding polyethers with unique stereostructures. researchgate.nettandfonline.com The polymerization behavior, including kinetics and stereochemistry, is profoundly dependent on the monomer's isomeric form (exo or endo). acs.orgacs.org

Kinetic studies have been performed on the cationic ring-opening polymerization of the exo and endo isomers of this compound. The polymerization of exo-2-methyl-7-oxabicyclo[2.2.1]heptane, catalyzed by a BF₃-epichlorohydrin system, has been investigated in detail. acs.orgacs.org Research indicates that the initiation of the polymerization involves the formation of a tertiary oxonium ion. acs.org

Similarly, kinetic studies on the endo isomer have been conducted. acs.org The enthalpy of polymerization (ΔHp) has been measured for both isomers, providing thermodynamic data for the process. The values reflect the ring strain released upon polymerization.

Enthalpy of Polymerization for this compound Isomers
Monomer IsomerEnthalpy of Polymerization (ΔHp) (kJ/mol)Physical State Transition
endo-2-methyl-7-oxabicyclo[2.2.1]heptane-46.5 ± 0.8Liquid to Amorphous Solid
exo-2-methyl-7-oxabicyclo[2.2.1]heptane-67.6 ± 1.2Liquid to Amorphous Solid

Data sourced from studies on the enthalpy of polymerization. researchgate.net

The stereochemistry of the propagation step in the cationic ring-opening polymerization of this compound is a key area of study. researchgate.netacs.org The configuration of the monomer unit in the resulting polymer chain is determined by whether the ring-opening occurs with inversion or retention of configuration at the carbon atom undergoing nucleophilic attack by the incoming monomer.

Research has shown that the stereochemical outcome is distinct for the exo and endo isomers. acs.org The polymerization proceeds via an SN2 mechanism where the incoming monomer attacks the carbon-oxygen bond of the propagating oxonium ion. researchgate.net

Polymerization of the endo isomer: The polymerization of endo-2-methyl-7-oxabicyclo[2.2.1]heptane results in a polymer structure where the configuration at the C1 carbon atom has been inverted during propagation. This leads to a polymer with a specific trans-2-methyl-cis-1,4-oxycyclohexylene repeating unit. acs.org

Polymerization of the exo isomer: In contrast, the polymerization of the exo isomer also proceeds with inversion of configuration at the C1 atom. acs.orgacs.org This results in a polymer structure corresponding to a trans-2-methyl-trans-1,4-oxycyclohexylene repeating unit. acs.org

The different stereochemical outcomes are a direct consequence of the SN2 attack on the respective oxonium ion intermediates formed from the exo and endo monomers. acs.org

Stereochemical Outcome of Polymerization
MonomerPropagation MechanismResulting Polymer Structure Unit
endo-2-Methyl-7-oxabicyclo[2.2.1]heptaneSN2 with inversion of configurationtrans-2-Methyl-cis-1,4-oxycyclohexylene
exo-2-Methyl-7-oxabicyclo[2.2.1]heptaneSN2 with inversion of configurationtrans-2-Methyl-trans-1,4-oxycyclohexylene

Table based on findings from stereochemical studies of the ring-opening polymerization. acs.org

Functional Group Interconversions on the Bridged System

The rigid, strained framework of this compound and its derivatives provides a unique platform for studying chemical reactivity. The inherent ring strain and the stereoelectronic effects imposed by the bicyclic structure govern the outcomes of various functional group interconversions.

Oxidation Reactions

Oxidation reactions on the 7-oxabicyclo[2.2.1]heptane skeleton can be challenging due to the inherent stability of the ether linkage. However, specific transformations have been explored. While direct oxidation of the parent this compound is not extensively documented, related transformations highlight the system's reactivity. For instance, the Baeyer-Villiger oxidation of ketones is a key reaction. An unexpected rearrangement occurs during the peroxytrifluoroacetic acid-mediated Baeyer-Villiger oxidation of a decalone derivative, leading to the formation of a substituted 7-oxabicyclo[2.2.1]heptane system. acs.org This suggests that the oxabicyclic core can be formed under oxidative conditions and is stable to them.

Furthermore, the oxidation of ketones and aldehydes to form lactones is a common strategy. colab.ws In the context of derivatives, the oxidation of a substituent, such as an alcohol, can be achieved using standard oxidizing agents. The choice of oxidant is crucial to avoid cleavage of the strained bicyclic ether.

Reduction Reactions

The reduction of functional groups on the 7-oxabicyclo[2.2.1]heptane framework is a well-studied area, particularly the reduction of carbonyl groups. The stereochemical outcome of these reductions is highly dependent on the steric environment created by the bridged ring system.

Hydride reduction of ketones within this bicyclic system demonstrates significant stereoselectivity. For example, the reduction of 7-oxabicyclo[2.2.1]heptan-2-one with hydride reagents results exclusively in the formation of the endo-alcohol. colab.wsacs.org This high degree of stereoselectivity is attributed to the steric hindrance of the exo face of the molecule, which directs the incoming hydride to the endo face.

SubstrateReagentProductStereochemistry
7-Oxabicyclo[2.2.1]heptan-2-oneHydride Reagents7-Oxabicyclo[2.2.1]heptan-2-olendo

This table summarizes the stereoselective reduction of a ketone on the 7-oxabicyclo[2.2.1]heptane skeleton.

Similarly, the reduction of a double bond within the bicyclic system can be achieved. Catalytic hydrogenation of a derivative, (1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, using Palladium on carbon (Pd/C) under a hydrogen atmosphere, proceeds smoothly to give the corresponding saturated heptane (B126788) derivative. mdpi.com

Substitution Reactions

Nucleophilic substitution reactions can take place at the carbon atoms adjacent to the bridgehead oxygen. evitachem.com The reactivity is influenced by the nature of the leaving group and the nucleophile. For instance, derivatives of this compound containing a carbonitrile group can undergo nucleophilic substitution. evitachem.com

A wide array of substituted 7-oxabicyclo[2.2.1]heptane derivatives have been synthesized, indicating the feasibility of various substitution patterns. These include compounds with benzyloxy, fluoro, cyano, and other functional groups at different positions on the bicyclic frame. google.com The synthesis of these compounds often involves nucleophilic substitution reactions where an alcohol or a halide on the ring is displaced.

Rearrangement Reactions

The strained nature of the 7-oxabicyclo[2.2.1]heptane system makes it susceptible to various rearrangement reactions, often initiated by acid, base, or heat. These rearrangements can lead to the formation of diverse and complex molecular architectures.

One notable example is the Wolff rearrangement of a carbene derived from a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative. nih.gov This reaction proceeds through a complex pathway to form a ketene (B1206846). Additionally, intramolecular rearrangement reactions of epoxides derived from methyl 7-oxabicyclo[2.2.1]hept-5-ene-6-carboxylate have been described, highlighting the intricate transformations this scaffold can undergo. researchgate.net

Ring Rearrangement Metathesis (RRM) is another powerful tool applicable to unsaturated derivatives like 7-oxabicyclo[2.2.1]heptene compounds. researchgate.net This domino process, which can involve a sequence of ring-opening metathesis (ROM) and ring-closing metathesis (RCM), allows for the transformation of the bicyclic system into complex monocyclic or polycyclic structures. researchgate.net These metathesis reactions provide an atom-economical route to frameworks that are otherwise difficult to access. researchgate.net

Reaction TypeSubstrate TypeKey FeaturesResulting Structure
Wolff RearrangementCarbene from a diene derivativeInvolves a diacetylcarbene intermediateAcetylmethylketene
Epoxide RearrangementEpoxide of a heptene (B3026448) derivativeIntramolecular processNew rearranged products
Ring Rearrangement MetathesisUnsaturated heptene derivativesDomino ROM/RCM processComplex monocyclic/polycyclic frameworks

This table outlines various rearrangement reactions involving the 7-oxabicyclo[2.2.1]heptane core and its unsaturated analogues.

Radical Additions to Unsaturated Analogues

The unsaturated analogues of this compound, such as 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives, are excellent substrates for radical reactions. These reactions allow for the introduction of substituents with a high degree of stereocontrol.

Radical-mediated phenylselanyl-group transfer reactions have been successfully employed to introduce two substituents simultaneously across the double bond. doaj.org Specifically, substituents can be added at the C(6)-endo- and C(5)-exo-positions of the 7-oxabicyclo[2.2.1]hept-5-en-2-one system. doaj.org The key steps in this process involve a radical addition to a silyl (B83357) ketene acetal (B89532) followed by the cyclization of a 1-alkoxy-substituted ester radical. doaj.org This methodology provides a stereoselective route to highly functionalized oxabicyclic compounds.

Stereochemical Considerations in 2 Methyl 7 Oxabicyclo 2.2.1 Heptane Chemistry

Conformational Analysis of Bridged Bicyclic Systems

The 7-oxabicyclo[2.2.1]heptane framework, also known as oxanorbornane, is a conformationally rigid system. rsc.orgmodgraph.co.uk The presence of the oxygen bridge locks the six-membered ring into a boat-like conformation. This rigidity is a defining feature of the molecule and its derivatives. The introduction of a methyl group at the C2 position creates two possible diastereomers: exo-2-methyl-7-oxabicyclo[2.2.1]heptane and endo-2-methyl-7-oxabicyclo[2.2.1]heptane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of these systems. rsc.orgmodgraph.co.ukoup.com In ¹³C NMR spectra, considerable shielding differences are observed between the two diastereomers. oup.com The signals for C2, C6, and the methyl group carbon of the endo-isomer consistently appear at higher fields (are more shielded) compared to the exo-isomer. oup.com For instance, the C2, C6, and methyl group signals of endo-2-methyl-7-oxabicyclo[2.2.1]heptane are shielded by approximately 4.0, 6.1, and 5.3 ppm, respectively, relative to the exo isomer. oup.com This upfield shift in the endo isomer is attributed to steric compression and through-space interactions.

Proton NMR spectra also provide valuable conformational information. rsc.orgmodgraph.co.uk The coupling constants between adjacent protons are highly dependent on the dihedral angle between them, which is fixed by the rigid bicyclic structure. Analysis of these coupling constants allows for the precise determination of the relative stereochemistry of substituents.

Exo/Endo Selectivity in Reactions

The distinct steric environments of the exo and endo faces of the 2-methyl-7-oxabicyclo[2.2.1]heptane system dictate the stereochemical outcome of many of its reactions. Reagents generally approach the bicyclic system from the less sterically hindered exo face, leading to a predominance of exo products.

This selectivity is particularly evident in reactions involving the double bond of the unsaturated precursor, 2-methyl-7-oxabicyclo[2.2.1]hept-5-ene. For example, in ring-opening cross-metathesis (ROCM) reactions of 2-substituted 7-oxanorbornenes, the stereochemistry of the substituent at C2 plays a crucial role in determining the regioselectivity of the reaction. beilstein-journals.org While the endo substrate often leads to a single regioisomer, the exo substrate can yield a mixture of products. beilstein-journals.org

The nature of the substituent also influences selectivity. For instance, the hydroboration-oxidation of 2-methylene-7-oxabicyclo[2.2.1]heptane proceeds with high stereoselectivity to yield the corresponding exo-alcohol. This is due to the approach of the borane (B79455) from the less hindered exo face.

Diastereoselectivity and Regioselectivity in Cycloadditions

Diels-Alder reactions involving furan (B31954) derivatives are a common method for synthesizing the 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.netscispace.com The stereochemistry of these cycloadditions is governed by the "endo rule," which predicts the preferential formation of the endo adduct due to favorable secondary orbital interactions. However, the stability of the final product can favor the exo isomer.

For instance, the cycloaddition of 3-alkoxyfurans with N-substituted maleimides provides a general route to endo-cantharimides. scispace.com These reactions are often irreversible and proceed with high endo selectivity. scispace.com In contrast, reactions with other dienophiles, such as dimethyl maleate, can also show a clear preference for the exo product with respect to the 3-position substituent. scispace.com

The regioselectivity of these cycloadditions is also a critical factor, particularly with unsymmetrical furans and dienophiles. The electronic and steric properties of the substituents on both the diene and dienophile influence the orientation of the addition. For example, in the photocatalyzed [2+2] cycloadditions of certain vinylbenzoic acid derivatives, switchable regioselectivity between head-to-head and head-to-tail adducts can be achieved with high diastereoselectivity. nih.gov

Chiral Resolution and Enantiomeric Enrichment Strategies

Since this compound is a chiral molecule, the development of methods to obtain it in enantiomerically pure form is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. researchgate.netchimia.ch

Several strategies are employed for the chiral resolution and enantiomeric enrichment of 7-oxabicyclo[2.2.1]heptane derivatives:

Enzymatic Resolution: This is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For example, lipases can be used for the stereoselective acylation or hydrolysis of racemic alcohols or esters containing the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net This allows for the separation of the two enantiomers, often with high enantiomeric excess. For instance, a key chiral intermediate for a thromboxane (B8750289) antagonist was prepared via the lipase-catalyzed stereoselective hydrolysis of (exo,exo)-7-oxabicyclo[2.2.1]heptane-2,3-dimethanol diacetate. researchgate.net Similarly, microbial oxidation can be employed for stereoselective transformations. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries in Diels-Alder reactions is a well-established method for asymmetric synthesis. chimia.chus.es A chiral auxiliary is temporarily attached to the dienophile, directing the cycloaddition to occur from a specific face. Subsequent removal of the auxiliary yields the enantiomerically enriched 7-oxabicyclo[2.2.1]heptane derivative. For example, (+)- and (-)-camphanic acid have been used as chiral auxiliaries in the synthesis of enantiomerically pure 7-oxanorbornene derivatives. chimia.chus.es

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of 7-oxabicyclo[2.2.1]heptane derivatives is an active area of research. Chiral Lewis acids, for example, can be used to catalyze Diels-Alder reactions, leading to the preferential formation of one enantiomer.

The ability to access enantiomerically pure this compound and its derivatives is crucial for their use as building blocks in the synthesis of complex, biologically active molecules. researchgate.net

Computational and Theoretical Investigations of 2 Methyl 7 Oxabicyclo 2.2.1 Heptane

Quantum Chemical Computations for Structure and Stability

Quantum chemical computations have been instrumental in determining the three-dimensional structure and relative stability of the isomers of 2-Methyl-7-oxabicyclo[2.2.1]heptane. The methyl group can be oriented in either an endo or exo position, leading to two distinct diastereomers.

Computational studies have utilized methods like the B3LYP/6-31G(d,p) level of theory to optimize the geometries of these isomers. researchgate.netacs.org Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the precise spatial arrangement of the atoms. While the full optimized geometry data is extensive, a representative selection of key parameters for the parent 7-oxabicyclo[2.2.1]heptane scaffold, upon which the methyl derivative is built, illustrates the nature of the computed structural data.

Table 1: Representative Calculated Geometric Parameters for the 7-Oxabicyclo[2.2.1]heptane Ring System

ParameterAtom(s) InvolvedCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC1-O71.44 Å
Bond LengthC4-O71.44 Å
Bond LengthC1-C21.55 Å
Bond LengthC3-C41.55 Å
Bond AngleC1-O7-C494.5°
Bond AngleO7-C1-C2102.0°
Bond AngleC1-C2-C3104.5°
Dihedral AngleC2-C1-C4-C3115.0°

Note: These values are for the parent, unsubstituted ring and serve as a baseline for understanding the structure of the methylated derivative. The presence of the methyl group at the C2 position would induce slight changes in these parameters.

The stability of the endo and exo isomers is a key aspect explored through these computations. By calculating the total electronic energy of each optimized structure, their relative thermodynamic stabilities can be compared. Thermochemical analyses have also been performed to determine important properties such as the enthalpy of formation. acs.org For instance, experimental studies have reported the liquid-state enthalpy of formation for endo-2-methyl-7-oxabicyclo[2.2.1]heptane and exo-2-methyl-7-oxabicyclo[2.2.1]heptane. acs.org Computational methods can then be used to calculate the gas-phase enthalpy of formation, providing a more direct measure of the intrinsic molecular stability without intermolecular forces. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules like this compound. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets such as 6-31G(d,p), has been a popular choice for these systems. researchgate.netacs.org

DFT calculations are employed to determine a range of properties beyond simple energetics:

Vibrational Frequencies: These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a theoretical IR spectrum to be generated, which can be compared with experimental data to confirm the structure of the molecule.

Thermochemical Properties: DFT calculations are used to compute thermodynamic quantities such as entropy and heat capacity. researchgate.net These values are crucial for understanding the behavior of the compound at different temperatures.

Electronic Properties: DFT can be used to analyze the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to understanding the molecule's reactivity.

Mechanistic Insights from Computational Modeling

Computational modeling has been applied to understand the reaction mechanisms involving this compound, most notably its ring-opening polymerization. researchgate.net This process is of significant interest as it leads to the formation of polymers with potentially useful properties.

Theoretical studies can map out the potential energy surface of a reaction, identifying the transition states that connect reactants to products. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing insight into the reaction rate.

For the ring-opening of this compound, computational models can explore different possible pathways, for instance, under acidic or basic conditions. These models can elucidate the stereochemistry of the ring-opening, explaining how the orientation of the methyl group (endo or exo) influences the structure of the resulting polymer. researchgate.net

Prediction of Molecular Conformations and Reactivity

Beyond static properties, computational methods can predict the dynamic behavior and reactivity of this compound.

Conformational Analysis: The bicyclic framework of this molecule is relatively rigid. However, computational methods can explore the potential energy surface to identify the lowest energy conformation and any other accessible conformations. For the methyl group, rotation around the C-C bond can also be modeled to determine the most stable rotational isomer.

Reactivity Prediction: DFT-based reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These include:

Fukui Functions and Local Reactivity Indices: These indices can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net This is particularly useful in understanding the regioselectivity of reactions, such as which C-O bond is more likely to break during ring-opening.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This can guide the understanding of non-covalent interactions and the initial approach of a reactant.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Methyl 7 Oxabicyclo 2.2.1 Heptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 7-oxabicyclo[2.2.1]heptane derivatives in solution. One- and two-dimensional NMR experiments provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule. researchgate.net

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework. The chemical shifts of the bridgehead protons and carbons are particularly characteristic of the 7-oxabicyclo[2.2.1]heptane system. In the parent 7-oxabicyclo[2.2.1]heptane, the bridgehead protons (H-1 and H-4) typically resonate around 4.57 ppm, while the bridgehead carbons appear significantly downfield due to the attached oxygen. chemicalbook.com

The introduction of a methyl group at the C-2 position, creating endo- or exo-2-methyl-7-oxabicyclo[2.2.1]heptane, induces predictable shifts in the NMR spectra. oup.com The stereochemistry of the methyl group influences the magnetic environment of nearby protons and carbons, leading to distinct spectral fingerprints for each diastereomer. oup.com For instance, the introduction of an oxygen atom at the 7-position of a bicyclo[2.2.1]heptane skeleton causes a significant downfield shift of approximately 38 ppm for the alpha carbons (C-1 and C-4). oup.com

Detailed analysis of related substituted derivatives, such as (1R,4S,5R)-1-Isopropyl-4-methyl-5-[(4-methylbenzyl)oxy]-7-oxabicyclo[2.2.1]heptan-2-one, provides a template for understanding the spectral features. jst.go.jp Although this is a more complex derivative, the core bicyclic signals can be identified and serve as a reference.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 7-oxabicyclo[2.2.1]heptan-2-one Derivative jst.go.jp

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
Bridgehead (e.g., C4-H)~3.67 (dd)~84.3Proton and Carbon at the bridgehead position adjacent to the ketone.
Bridgehead (e.g., C1)-~90.6Quaternary bridgehead carbon.
Methylene (B1212753) Bridge (e.g., C3-H)~2.04 (d), ~2.21 (d)~47.8Diastereotopic protons on the carbon adjacent to the ketone.
Methyl (on skeleton)~1.56 (s)~17.5Methyl group attached to a bridgehead carbon.

Note: Data is illustrative and derived from a complex substituted derivative. Shifts for 2-Methyl-7-oxabicyclo[2.2.1]heptane itself would differ.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the complete bonding network. chem-soc.sipsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu A COSY spectrum of a this compound derivative would show cross-peaks connecting H-2 with the protons on C-3, and H-1 with the protons on C-6, confirming the proton-proton connectivity around the rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For every C-H bond in the molecule, a cross-peak appears in the HSQC spectrum, simplifying the assignment of the complex ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is particularly crucial for identifying quaternary carbons (which are invisible in an HSQC spectrum) and for piecing together different fragments of the molecule. For example, a correlation between the methyl protons and the C-1, C-2, and C-3 carbons would definitively place the methyl group at the C-2 position. youtube.com

These 2D techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and stereochemistry of this compound derivatives. chem-soc.sipsu.edu

Mass Spectrometry (MS)

Mass spectrometry provides vital information regarding the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). jst.go.jp This accuracy allows for the unambiguous calculation of the elemental formula. For a derivative of this compound, HRMS can confirm the presence and number of carbon, hydrogen, and oxygen atoms, distinguishing it from other potential isomers. For example, in the analysis of a related compound, the calculated mass for the molecular ion [M]+ was compared to the experimentally found mass, confirming the proposed chemical formula. jst.go.jp

Electron Ionization (EI) is a higher-energy ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification and structural elucidation. researchgate.net While the molecular ion peak may be weak or absent in EI spectra of some cyclic compounds, the fragment ions are highly diagnostic. nih.gov

For 7-oxabicyclo[2.2.1]heptane derivatives, characteristic fragmentation pathways often involve the cleavage of the bicyclic ring system. In the mass spectrum of a related compound, 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane (cineole), characteristic fragments are observed that correspond to the loss of alkyl groups and cleavage of the ether linkage. nist.gov For this compound, diagnostic ions would be expected from the loss of the methyl group (M-15) or from retro-Diels-Alder type reactions, which are common fragmentation pathways for bicyclic systems. clockss.org

X-ray Diffraction Analysis

While NMR and MS provide powerful evidence for structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and, most importantly, the absolute stereochemistry.

For derivatives of 7-oxabicyclo[2.2.1]heptane, X-ray analysis is the definitive method to confirm the exo or endo configuration of substituents. Studies on co-crystals of protein phosphatases with 5-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have provided high-resolution structures (e.g., 1.25 Å), confirming the connectivity and stereochemistry of the inhibitor within the protein's active site. nih.govpdbj.org The analysis of a tetradecyloxymethyl-substituted 7-oxabicyclo[2.2.1]heptane derivative also showcases the power of this technique to determine the conformation of the bicyclic core and its side chains. iucr.org

Table 2: Example Crystallographic Data for a 7-Oxabicyclo[2.2.1]heptane Derivative iucr.org

ParameterValue
Chemical FormulaC₂₃H₃₈O₅
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)6.8541 (5)
b (Å)35.206 (4)
c (Å)9.2992 (7)
β (°)99.060 (7)
Volume (ų)2216.0 (3)

Note: Data from (1S,2R,3S,4R,5R)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640).*

This crystallographic data provides irrefutable evidence of the molecule's three-dimensional structure, complementing the insights gained from spectroscopic methods.

Chromatographic Methods for Purity and Isomer Separation (e.g., Gas-Liquid Chromatography)

The assessment of purity and the separation of stereoisomers of this compound and its derivatives are critical for their characterization, synthesis, and application. Gas-liquid chromatography (GLC), a subset of gas chromatography (GC), is a powerful and widely employed analytical technique for these purposes. This method is particularly well-suited for the volatile and semi-volatile compounds of the 7-oxabicyclo[2.2.1]heptane family, enabling the separation of closely related isomers and the quantification of impurities.

The separation in GLC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. The choice of stationary phase is paramount and is dictated by the polarity and stereochemistry of the analytes. For the separation of the exo and endo diastereomers of this compound derivatives, the subtle differences in their boiling points and interactions with the stationary phase are exploited.

Research has demonstrated the utility of GLC in analyzing mixtures of isomers of substituted 7-oxabicyclo[2.2.1]heptane compounds. For instance, in the synthesis of 2-Benzyloxy-1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hept-5-ene, GLC analysis was instrumental in determining the ratio of endo to exo isomers in various distillation fractions. This highlights the capability of GLC to monitor and control the stereochemical outcome of synthetic procedures.

Furthermore, quantitative gas chromatography, often employing an internal standard, is utilized to determine the concentration and thus the purity of specific isomers in a product mixture. This has been applied in the preparation of compounds like (±)-2-exo-(2-Methylbenzyloxy)-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane, providing a reliable method for yield and purity assessment. wisc.edu

For the separation of enantiomers, which have identical physical properties in a non-chiral environment, chiral gas chromatography is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. While specific data for the parent this compound is not extensively documented in publicly available literature, studies on closely related 7-oxabicyclo[2.2.1]heptanone derivatives have successfully employed chiral GC.

In one such study, a diethyl-tert-butyl-β-cyclodextrin based chiral column was used to resolve the enantiomers of 7-oxabicyclo[2.2.1]heptanone derivatives. psu.edu The enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, was accurately determined. This demonstrates the potential for applying similar chiral GC methods to resolve the enantiomers of exo- and endo-2-Methyl-7-oxabicyclo[2.2.1]heptane.

The following table summarizes representative findings from the chromatographic analysis of 7-oxabicyclo[2.2.1]heptane derivatives, illustrating the types of separations achieved and the analytical insights gained.

Table 1: Representative Data from Chromatographic Analysis of 7-Oxabicyclo[2.2.1]heptane Derivatives

Compound AnalyzedChromatographic MethodStationary Phase/ColumnKey Findings
2-Benzyloxy-1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hept-5-eneGas-Liquid Chromatography (GLC)Not specified in detailSuccessful separation of endo and exo isomers with varying ratios in different distillation cuts.
(±)-2-exo-(2-Methylbenzyloxy)-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptaneQuantitative Gas Chromatography (GC) with internal standardNot specified in detailDetermination of product concentration and yield in a reaction mixture. wisc.edu
7-Oxabicyclo[2.2.1]heptanone derivativesChiral Gas Chromatography (GC)Diethyl-tert-butyl-β-cyclodextrinDetermination of diastereomeric ratio (endo:exo) and enantiomeric excess (ee) of the products. psu.edu

Applications of 2 Methyl 7 Oxabicyclo 2.2.1 Heptane and Its Scaffolds in Complex Organic Synthesis

Building Blocks for Natural Product Total Synthesis

The rigid 7-oxabicyclo[2.2.1]heptane scaffold is a valuable chiron (a chiral building block) for the asymmetric total synthesis of various natural products and biologically active molecules. researchgate.netresearchgate.net Its inherent stereochemistry, often established via a diastereoselective Diels-Alder reaction, can be transferred through subsequent reactions to control the stereochemistry of the final target molecule. rsc.org

One significant application is in the synthesis of complex natural products like solanoeclepin A, the most active natural hatching agent for potato cyst nematodes. researchgate.netrsc.org In studies toward its total synthesis, the 7-oxabicyclo[2.2.1]heptane moiety was constructed using a diastereoselective intramolecular Diels-Alder reaction. rsc.org This core structure is also present in other natural products such as cantharidin (B1668268) and lembyne A. researchgate.net

Furthermore, derivatives of this scaffold, such as endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been utilized in the synthesis of DL-validamine and its analogues. researchgate.net The base-induced opening of the oxygen bridge is a key strategy in the stereoselective synthesis of compounds like shikimic acid derivatives. mdpi.com The versatility of this scaffold makes it a recurring starting material in the synthesis of a wide array of complex molecules. ontosight.aismolecule.com

Chiral Auxiliaries and Inducers in Asymmetric Synthesis

Derivatives of 7-oxabicyclo[2.2.1]heptane serve effectively as chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. One of the primary methods to obtain enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives is through the use of chiral auxiliaries in Diels-Alder reactions. thieme-connect.comchimia.ch

For example, the cycloaddition of furan (B31954) with dienophiles bearing chiral auxiliaries like (1'S)-camphanate leads to optically pure 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives. thieme-connect.com After the reaction, the auxiliary can be removed and recycled. thieme-connect.com Similarly, asymmetric Diels-Alder reactions using chiral sulfinylacrylates with furan have been shown to be highly diastereoselective, providing an efficient route to asymmetric 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org

In other instances, the scaffold itself, after being resolved into its pure enantiomers, can act as a chiral inducer. For instance, studies toward the synthesis of solanoeclepin A employed (R)-phenylglycinol as a chiral auxiliary to construct the 7-oxabicyclo[2.2.1]heptane moiety in a diastereoselective manner. rsc.org The inherent chirality and rigid conformation of the oxabicyclo[2.2.1]heptane system allow for high facial selectivity in reactions, effectively guiding the approach of reagents to produce the desired stereoisomer. thieme-connect.comresearchgate.net

Intermediates in the Synthesis of Sugars and Glycomimetics

The 7-oxabicyclo[2.2.1]heptane framework has earned the moniker "naked sugars" because these chiral building blocks can be sequentially and stereoselectively functionalized to create rare sugars, sugar analogues, and C-nucleosides. mdpi.comthieme-connect.com This approach offers advantages over using natural carbohydrates, as it avoids the complex issues of selective protection and deprotection of multiple hydroxyl groups. thieme-connect.com Both enantiomeric forms of these "naked sugars" can be readily prepared, allowing for the synthesis of both D- and L-hexose derivatives and their analogues. thieme-connect.com

These scaffolds are extremely useful for producing a wide range of glycomimetics, which are molecules that mimic the structure of carbohydrates and can interfere with the biological processes involving them. researchgate.netresearchgate.net For example, enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-one can be converted into 2,5-anhydrohexonic acid derivatives, which are precursors for C-glycosides. thieme-connect.com Research has demonstrated the synthesis of aza-C-disaccharides and various monosaccharide and disaccharide mimetics starting from these oxabicyclic systems. researchgate.netacs.org The stereocontrolled cleavage of the carbon-oxygen and carbon-carbon bonds of the bicyclic structure is key to generating this chemical diversity. researchgate.net Furthermore, polyhydroxylated oxanorbornane scaffolds have been used as "sugar surrogates" to design non-ionic lipids that mimic glycolipids. researchgate.net

Precursors for Polycyclic and Bridged Systems

The strained ring system of 7-oxabicyclo[2.2.1]heptane derivatives makes them excellent precursors for more complex polycyclic and bridged structures through various ring-opening and rearrangement reactions. mdpi.comacs.org For example, ring-opening metathesis polymerization (ROMP) of oxanorbornene derivatives using a Grubbs catalyst can produce high molecular weight polymers with unique properties. acs.orgrsc.org These polymers can have tensile strengths comparable to high-strength materials like PEEK and cured epoxy resins. acs.org

The Diels-Alder reaction itself is a powerful tool for creating non-planar, polycyclic frameworks from simple precursors. rsc.org For instance, the reaction of furan derivatives with dienophiles can generate the oxabicyclic core, which can then be further elaborated. rsc.org This strategy has been used to construct tricyclic systems that are structural components of naturally occurring compounds like cantharidin. rsc.org

Furthermore, the oxabicyclo[2.2.1]heptane moiety can be a starting point for building even more intricate molecular architectures. Intramolecular Diels-Alder reactions of furan-containing substrates can lead to complex fused polycyclic heterocycles with high stereoselectivity. researchgate.net Additionally, the ring system can undergo rearrangements; for instance, under acidic conditions, derivatives can rearrange into polysubstituted cyclopentane-carbaldehydes. thieme-connect.com These transformations highlight the utility of the 7-oxabicyclo[2.2.1]heptane scaffold in accessing a wide variety of complex molecular architectures.

Development of Fragment-Based Drug Discovery Scaffolds

Fragment-based drug discovery (FBDD) is a strategy in medicinal chemistry that starts by identifying small, low-complexity chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The rigid, three-dimensional structure of the 7-oxabicyclo[2.2.1]heptane skeleton makes it an attractive scaffold for FBDD. researchgate.netresearchgate.net Its defined shape can present substituents in specific vectors, allowing for precise interactions with protein binding sites.

Researchers have focused on preparing libraries of small, bridged compounds derived from this scaffold for use in FBDD. researchgate.netresearchgate.net For example, palladium-catalyzed directed arylation of the 7-oxabicyclo[2.2.1]heptane framework allows for the introduction of various aryl and heteroaryl groups with complete diastereoselectivity. researchgate.net After functionalization, cleavage of the directing group provides the small, three-dimensional fragments valuable for screening. researchgate.netresearchgate.net

The development of synthetic libraries based on the 7-oxabicyclo[2.2.1]heptene ring system has been explored to generate topologically complex but non-chiral compounds for pharmacological screening. nih.gov The inherent strain and reactivity of the scaffold also contribute to its utility in FBDD. This framework is also a component of known bioactive compounds, such as the thromboxane (B8750289) receptor antagonist ifetroban, further validating its relevance in medicinal chemistry. researchgate.netnih.gov

Q & A

How can spectroscopic techniques be optimized to characterize 2-Methyl-7-oxabicyclo[2.2.1]heptane and its derivatives?

Basic Research Question
Infrared (IR) spectroscopy is critical for identifying functional groups and ring strain in bicyclic compounds. For 7-oxabicyclo[2.2.1]heptane derivatives, IR absorption bands in the 4000–450 cm⁻¹ range (e.g., C-O-C stretching at ~1200 cm⁻¹) are diagnostic. Solvent selection (e.g., 10% CCl₄ or CS₂) and instrument resolution (2 cm⁻¹) are key to resolving overlapping peaks in strained systems . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H, is essential for assigning stereochemistry. For example, endo vs. exo substituents show distinct splitting patterns due to anisotropic effects from the oxygen atom in the bicyclic framework .

What synthetic strategies are effective for introducing substituents at the 2-methyl position of 7-oxabicyclo[2.2.1]heptane?

Basic Research Question
The bicyclic system’s rigidity complicates direct substitution. A validated approach involves Diels-Alder reactions with functionalized dienophiles, followed by selective reduction of the oxabicycloheptene intermediate. For instance, cycloaddition of furan derivatives with methyl-substituted dienophiles yields 2-methyl adducts. Post-synthetic modifications, such as oxidation or amidation, require careful control of reaction conditions (e.g., temperature, catalysts) to avoid ring-opening side reactions . Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating endo/exo isomers .

How does stereochemistry (endo vs. exo) influence the reactivity and biological activity of 2-methyl derivatives?

Advanced Research Question
Stereochemical orientation significantly impacts both chemical reactivity and pharmacological properties. For example, endo-2-methyl substituents exhibit enhanced steric shielding, reducing susceptibility to nucleophilic attack at the oxygen bridge. In contrast, exo isomers show higher electrophilicity due to greater exposure. In thromboxane A₂ (TxA₂) receptor antagonists, endo-substituted analogs like BMS-180,291 demonstrate 10-fold higher binding affinity (Kd = 4.0 nM in human platelets) compared to exo counterparts, attributed to optimal alignment with the receptor’s hydrophobic pocket . NMR coupling constants (e.g., J₃,₄ for vicinal protons) and NOE correlations are critical for assigning stereochemistry .

What methodologies are used to evaluate this compound derivatives as TxA₂ receptor antagonists?

Advanced Research Question
In vitro assays include:

  • Radioligand binding : Competition studies with [³H]-SQ 29,548 in platelet membranes to determine Kd values .
  • Platelet aggregation inhibition : Measurement of IC₅₀ values against agonists like U-46,619 (e.g., 21 nM for BMS-180,291) .
    In vivo efficacy is assessed via:
  • Ex vivo platelet aggregation in primates after oral dosing (e.g., >24 h duration at 3 mg/kg) .
  • Survival studies in murine models (e.g., T₅₀ = 14.4 h at 0.2 mg/kg) .

How can computational methods predict the stability and detonation properties of nitro-functionalized derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculates heats of formation (HOF) and bond dissociation energies (BDEs) to assess stability. For example, nitro groups at the 2-methyl position reduce sensitivity by stabilizing the transition state during decomposition. Molecular dynamics simulations predict detonation velocities (e.g., ~8.5 km/s for dinitro derivatives) and pressures, leveraging the bicyclic system’s rigidity to enhance energy density .

What biological activities have been reported for azabicycloheptane analogs, and how do they inform studies on 2-methyl derivatives?

Advanced Research Question
2-Azabicyclo[2.2.1]heptane derivatives exhibit antiviral activity (IC₅₀ = 1.5–22 µM against herpes simplex virus) and neuropharmacological potential (e.g., modulation of NMDA receptors). These findings suggest that 2-methyl-7-oxabicycloheptane derivatives could be optimized for CNS permeability or protease inhibition by introducing polar groups (e.g., hydroxymethyl) while retaining the bicyclic scaffold’s rigidity .

How do structural modifications at the 7-oxa bridge affect pharmacological optimization?

Advanced Research Question
Replacing the oxygen atom with nitrogen (e.g., 7-azabicycloheptane) alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions. For instance, 7-aza derivatives show improved metabolic stability in hepatic microsome assays but reduced TxA₂ affinity compared to 7-oxa analogs. Introducing a tert-butyl carbamate (Boc) group at the bridgehead enhances solubility without compromising activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.